Ethyl [1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate
Overview
Description
Ethyl [1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate is a useful research compound. Its molecular formula is C8H8N4O2 and its molecular weight is 192.17 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Ethyl [1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate is a biochemical used in proteomics research Similar triazolo[4,3-a]pyrazine derivatives have been found to inhibit c-met kinase , a protein that plays a crucial role in cellular growth, survival, and migration.
Mode of Action
It’s worth noting that similar triazolo[4,3-a]pyrazine derivatives have demonstrated inhibitory effects on c-met kinase . This suggests that this compound may interact with its targets in a similar manner, potentially inhibiting their function and leading to changes in cellular processes.
Biochemical Pathways
Given the potential inhibitory effects on c-met kinase , it’s plausible that this compound could impact pathways related to cellular growth and survival.
Result of Action
Based on the potential inhibitory effects on c-met kinase , it’s plausible that this compound could lead to changes in cellular growth and survival.
Biochemical Analysis
Biochemical Properties
Ethyl [1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with c-Met kinase, an enzyme involved in cell signaling pathways . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or activation of the enzyme’s function. Additionally, this compound may interact with other biomolecules such as nucleic acids, affecting their stability and function.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to exhibit anti-tumor activity against cancer cell lines such as A549, MCF-7, and HeLa . This compound can alter cell signaling pathways, leading to changes in gene expression and metabolic activity, ultimately affecting cell proliferation and survival.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, its interaction with c-Met kinase results in enzyme inhibition, which can disrupt downstream signaling pathways involved in cell growth and survival . Additionally, this compound may influence gene expression by binding to transcription factors or other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under room temperature conditions . Its degradation products and their impact on cellular processes need further investigation. Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular function, which are crucial for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-tumor activity, without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to vital organs and disruption of normal physiological processes. It is essential to determine the threshold doses that maximize therapeutic benefits while minimizing adverse effects in animal studies.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound may undergo biotransformation through processes such as oxidation, reduction, and conjugation, leading to the formation of metabolites . These metabolic pathways can influence the compound’s bioavailability, efficacy, and toxicity. Understanding the metabolic fate of this compound is crucial for optimizing its therapeutic potential.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Once inside the cells, it can localize to various cellular compartments, influencing its activity and function. The distribution of this compound within tissues can also affect its therapeutic efficacy and potential side effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, affecting various cellular processes. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic applications.
Properties
IUPAC Name |
ethyl [1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2/c1-2-14-8(13)7-11-10-6-5-9-3-4-12(6)7/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIXPIVVNGMBMGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C2N1C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40672109 | |
Record name | Ethyl [1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40672109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
723286-67-7 | |
Record name | Ethyl [1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40672109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.